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Compound of Interest

Compound Name: 1-Amino-indan-4-ol hydrochloride

Cat. No.: B2767879 Get Quote

An In-Depth Technical Guide to 1-Amino-indan-4-ol Hydrochloride: Synthesis,

Characterization, and Medicinal Chemistry Potential

Abstract
This technical guide provides a comprehensive review of 1-Amino-indan-4-ol hydrochloride,

a functionalized aminoindane derivative. While direct literature on this specific molecule is

limited, its structural components—the aminoindane core and a phenolic hydroxyl group—

position it as a valuable and versatile building block in medicinal chemistry. This document

synthesizes information from related, well-studied analogs to provide a scientifically grounded

perspective on its synthesis, characterization, and potential applications. We present detailed,

field-proven methodologies for its proposed synthesis from commercially available precursors,

outline rigorous analytical protocols for its characterization, and explore its potential as a

scaffold for developing novel therapeutic agents, particularly in the area of neurodegenerative

diseases. This guide is intended for researchers, chemists, and drug development

professionals seeking to leverage the unique chemical architecture of functionalized

aminoindanes.

The Aminoindane Scaffold: A Privileged Structure in
Neuropharmacology
The aminoindane motif is a well-established "privileged structure" in medicinal chemistry,

particularly for targeting the central nervous system (CNS). Its rigid, bicyclic framework
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provides a defined conformational presentation of the critical amine pharmacophore, allowing

for precise interactions with biological targets.

The most prominent example is Rasagiline ((R)-N-propargyl-1-aminoindan), an irreversible

monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] Its

principal metabolite, (R)-1-aminoindan, has been shown to possess significant neuroprotective

properties independent of MAO-B inhibition, suggesting that the core aminoindane structure

itself confers valuable biological activity.[1][3] Studies have demonstrated that (R)-1-

aminoindan can protect neurons from oxidative stress and reverse behavioral asymmetry in

animal models of Parkinson's disease.[3][4]

The introduction of a hydroxyl group at the 4-position, as in 1-Amino-indan-4-ol, offers a key

chemical handle for several strategic advantages in drug design:

Modulation of Physicochemical Properties: The hydroxyl group can alter solubility,

lipophilicity (LogP), and hydrogen bonding capacity, influencing blood-brain barrier

penetration and metabolic stability.

New Interaction Points: It can serve as a hydrogen bond donor or acceptor, potentially

forming new, affinity-enhancing interactions with target proteins.

Site for Derivatization: The phenolic hydroxyl group is readily derivatized into ethers, esters,

or other functional groups, enabling the creation of extensive compound libraries for

structure-activity relationship (SAR) studies.

This guide will focus on the hydrochloride salt form, which is typically chosen to improve the

stability and aqueous solubility of the parent amine.

Physicochemical and Structural Properties
1-Amino-indan-4-ol hydrochloride is a chiral molecule that exists as a racemic mixture

unless a stereospecific synthesis or resolution is performed. Its key properties are summarized

below.

Table 1: Physicochemical Properties
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Property Value Source

IUPAC Name
1-Amino-2,3-dihydro-1H-inden-

4-ol hydrochloride
N/A

CAS Number 133497-59-3 [5]

Molecular Formula C₉H₁₂ClNO Calculated

Molecular Weight 185.65 g/mol Calculated

Appearance
Expected to be an off-white to

pale solid
N/A

Chirality
Contains one stereocenter at

the C1 position
N/A

Chemical Structure Diagram
The fundamental structure of 1-Amino-indan-4-ol hydrochloride is depicted below.

Caption: Figure 1: Chemical structure of 1-Amino-indan-4-ol hydrochloride.

Proposed Synthesis and Purification
A robust and logical synthetic route to 1-Amino-indan-4-ol hydrochloride can be designed

starting from the commercially available 4-hydroxy-1-indanone. The pathway involves a

classical two-step transformation: oximation of the ketone followed by reduction of the oxime to

the primary amine.

Diagram of Proposed Synthetic Workflow
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Start: 4-Hydroxy-1-indanone

Step 1: Oximation
Reagents: Hydroxylamine HCl, Pyridine
Product: 4-Hydroxy-1-indanone oxime

Step 2: Reduction
Reagents: H₂, Raney Ni or Na/Hg

Product: 1-Amino-indan-4-ol

Step 3: Salt Formation
Reagents: HCl in Ether/IPA

Product: 1-Amino-indan-4-ol hydrochloride

Final Product

Click to download full resolution via product page

Caption: Figure 2: Proposed synthetic workflow for 1-Amino-indan-4-ol hydrochloride.

Step 1: Synthesis of 4-Hydroxy-1-indanone Oxime
Causality: The conversion of a ketone to an oxime is a standard, high-yielding reaction that

serves two purposes. First, it introduces the nitrogen atom required for the final amine. Second,

the oxime functional group is readily reduced to a primary amine under various conditions,

making it an excellent intermediate. Pyridine is used as a mild base to neutralize the HCl

released from hydroxylamine hydrochloride, driving the condensation reaction to completion.[6]

Experimental Protocol:

Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux

condenser, add 4-hydroxy-1-indanone (10.0 g, 67.5 mmol).[7]
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Reagents: Add pyridine (100 mL) and hydroxylamine hydrochloride (5.15 g, 74.2 mmol, 1.1

equiv).[6]

Reaction: Heat the mixture to 50-60°C and stir for 1-2 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

Work-up: Cool the reaction mixture to room temperature. Remove the pyridine under

reduced pressure using a rotary evaporator.

Extraction: To the residue, add ethyl acetate (150 mL) and 1 M aqueous HCl (100 mL).

Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine

(50 mL).

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield 4-hydroxy-1-indanone oxime, which can be

used in the next step without further purification or recrystallized from an appropriate solvent

system (e.g., ethanol/water) if necessary.

Step 2: Reduction to 1-Amino-indan-4-ol and Salt
Formation
Causality: The reduction of the oxime to the primary amine is the critical step. Catalytic

hydrogenation using Raney Nickel is a common and effective method for this transformation.[8]

The reaction is performed under a hydrogen atmosphere. Alternatively, chemical reduction

(e.g., sodium amalgam in ethanol) can be employed.[8] Following the reduction, the free amine

is converted to its hydrochloride salt by treatment with HCl in a non-polar organic solvent. This

enhances stability, simplifies isolation via precipitation, and improves handling characteristics.

Experimental Protocol:

Setup: In a hydrogenation vessel (e.g., a Parr shaker), suspend the crude 4-hydroxy-1-

indanone oxime (from the previous step, ~67.5 mmol) in ethanol (150 mL).

Catalyst: Carefully add Raney Nickel (approx. 1-2 g, as a slurry in ethanol) to the

suspension.
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Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen

(50-100 psi) and agitate at room temperature for 12-24 hours, or until hydrogen uptake

ceases.

Work-up: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture

through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

Isolation of Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude

1-Amino-indan-4-ol as an oil or solid.

Salt Formation: Dissolve the crude amine in isopropanol (IPA) or diethyl ether (100 mL). Cool

the solution in an ice bath.

Precipitation: Slowly add a solution of HCl in ether (e.g., 2 M) or concentrated HCl dropwise

with stirring until precipitation is complete and the solution is acidic.

Final Product: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with

cold diethyl ether and dry under vacuum to yield 1-Amino-indan-4-ol hydrochloride.

Analytical Characterization & Quality Control
To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical

techniques must be employed. This constitutes a self-validating system where orthogonal

methods confirm the same result.

Table 2: Expected Analytical Data
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Technique Expected Results Purpose

¹H NMR

Aromatic protons (3H),

benzylic methine proton (1H,

adjacent to NH₂), aliphatic

methylene protons (4H),

exchangeable OH and NH₃⁺

protons.

Structural Confirmation

¹³C NMR

9 distinct carbon signals

corresponding to the aromatic

and aliphatic carbons.

Structural Confirmation

Mass Spec (ESI+)
[M+H]⁺ peak corresponding to

the free base (m/z ≈ 150.09)
Molecular Weight Verification

FT-IR

Broad O-H and N-H stretching

bands (~3400-3200 cm⁻¹),

aromatic C-H and C=C bands.

Functional Group Identification

Chiral HPLC

Two distinct peaks for the R

and S enantiomers using a

chiral stationary phase.

Enantiomeric Purity

Assessment

RP-HPLC

Single major peak (>98%

purity) using a standard C18

column.

Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis
Causality: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates

and active compounds. For a chiral molecule like 1-Amino-indan-4-ol, two distinct HPLC

methods are required: a reversed-phase method for chemical purity and a chiral method for

enantiomeric purity.

Protocol: Chiral HPLC Method for Enantiomeric Separation This protocol is based on

established methods for separating chiral amines.[9][10][11]
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Column: Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column

(e.g., CHIRALPAK® IA, IB, or IC).[9]

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g.,

isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

Additive: To improve peak shape and resolution for a basic amine, add a small amount of an

amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically

0.1% v/v).[9][12]

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or

254 nm).

Validation: The method is validated when it can achieve baseline resolution (Rs > 1.5)

between the two enantiomeric peaks, allowing for accurate quantification of enantiomeric

excess (ee).

Potential Applications in Drug Discovery
The true value of 1-Amino-indan-4-ol hydrochloride lies in its potential as a versatile starting

material for the synthesis of novel, biologically active compounds.

Diagram of Potential Derivatization and Applications
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Caption: Figure 3: Derivatization strategies and potential therapeutic applications.

Neuroprotective Agents for CNS Disorders
The primary metabolite of Rasagiline, (R)-1-aminoindan, exerts neuroprotective effects.[1][3] It

is plausible that derivatives of 1-Amino-indan-4-ol could retain or even enhance this activity.

The amine can be N-propargylated to mimic Rasagiline's MAO-B inhibitory "warhead," while

the 4-hydroxyl group can be modified to fine-tune properties.

Research Direction: Synthesize a library of N-alkylated and 4-O-alkylated derivatives.

Screen these compounds in cellular models of neurotoxicity (e.g., oxidative stress induced

by H₂O₂ or 6-hydroxydopamine) to identify lead candidates with potent neuroprotective

effects.[3]

Monoamine Reuptake Inhibitors
Substituted aminoindanes are known to interact with monoamine transporters for serotonin

(SERT), norepinephrine (NET), and dopamine (DAT).[13][14] The specific substitution pattern
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dictates the potency and selectivity. The 4-hydroxyl group could confer selectivity for a specific

transporter, potentially leading to novel antidepressants or treatments for ADHD.

Research Direction: Evaluate new derivatives for their ability to inhibit uptake at hSERT,

hNET, and hDAT using in vitro assays. This will establish a structure-activity relationship for

transporter inhibition.

Antibacterial Agents
The aminoindane scaffold has been identified as a promising backbone for the development of

new antibacterial agents. Some derivatives have shown activity against clinically relevant

pathogens like Acinetobacter baumannii and MRSA.

Research Direction: Use 1-Amino-indan-4-ol as a scaffold to synthesize novel derivatives

and test their minimum inhibitory concentrations (MIC) against a panel of Gram-positive and

Gram-negative bacteria.

Conclusion
1-Amino-indan-4-ol hydrochloride, while not extensively studied in its own right, represents a

molecule of significant strategic value for drug discovery and development. Its synthesis is

straightforward from readily available starting materials, and its characterization can be

achieved using standard analytical protocols. The presence of two distinct, readily

functionalizable sites—the C1 amine and the C4 hydroxyl group—on the privileged

aminoindane scaffold makes it an ideal building block for creating diverse chemical libraries. By

leveraging the extensive knowledge base of its structural analogs, researchers can rationally

design and synthesize novel derivatives of 1-Amino-indan-4-ol hydrochloride with a high

probability of discovering compounds with potent and selective activity for CNS disorders and

other therapeutic areas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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